molecular formula C15H21N5 B2696252 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine CAS No. 1793849-88-3

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2696252
CAS No.: 1793849-88-3
M. Wt: 271.368
InChI Key: QFLRZLKMBUMTLR-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a pyridin-2-yl group at the 4-position and a 1,3-dimethylpyrazole moiety linked via a methylene group at the 1-position. Its molecular architecture combines the conformational flexibility of piperazine with the aromatic and hydrogen-bonding capabilities of pyridine and pyrazole rings.

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-13-14(11-18(2)17-13)12-19-7-9-20(10-8-19)15-5-3-4-6-16-15/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLRZLKMBUMTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperazine and pyridine rings. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with suitable alkylating agents under basic conditions.

    Attachment of the Piperazine Ring: The pyrazole derivative is then reacted with a piperazine derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Incorporation of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its antimalarial and antileishmanial activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Features

  • Piperazine Conformation : Like other 4-substituted piperazines, the piperazine ring in this compound adopts a chair conformation, with substituents typically occupying equatorial positions to minimize steric strain. This is consistent with crystallographic data from related compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, where equatorial substitution stabilizes the chair conformation .
  • The pyridin-2-yl group at the 4-position facilitates π-π stacking and hydrogen bonding, similar to compounds like 1-(6-chloro-3-pyridinylmethyl)-4-(pyridin-2-yl)piperazine (), which shares this motif.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₁₅H₂₀N₆ 308.37 1,3-Dimethylpyrazole, Pyridin-2-yl Kinase inhibition (predicted)
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine () C₁₅H₁₇ClN₄ 288.78 Chloropyridine, Pyridin-2-yl Receptor modulation
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine () C₁₉H₁₉FN₂O₃ 354.37 Benzodioxole, Fluorobenzoyl Crystallography studies
27g () C₂₀H₂₂ClN₉ 447.91 Imidazopyridine, Pyrazinemethyl Kinase inhibition (confirmed)

Key Research Findings

  • Conformational Stability : The equatorial placement of substituents on piperazine minimizes steric clashes, as validated by X-ray studies of halogenated analogs () .
  • Bioactivity Trends : Pyridin-2-yl-substituted piperazines consistently show higher receptor affinity than pyridin-3-yl or pyridin-4-yl analogs, likely due to optimized hydrogen-bonding geometry .
  • Synthetic Challenges : Steric hindrance from the 1,3-dimethylpyrazole group may reduce yields in nucleophilic substitution routes, favoring reductive amination for scalability .

Biological Activity

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4C_{15}H_{20}N_{4}, with a molecular weight of 272.35 g/mol. Its structure features a piperazine ring substituted with a pyridine and a dimethylpyrazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₄
Molecular Weight272.35 g/mol
IUPAC NameThis compound
InChI KeyGNYAMZYGVSSRMT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it inhibits enzymes involved in critical metabolic pathways in pathogens such as Leishmania spp. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is essential for the survival of the parasite, thereby demonstrating potential antileishmanial activity .

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic effects against Leishmania species. In vitro studies have demonstrated that it can effectively inhibit the proliferation of L. donovani promastigotes with IC50 values in the low micromolar range . This suggests that it may serve as a promising candidate for treating leishmaniasis.

Study on Antileishmanial Activity

A study conducted by researchers focused on the efficacy of the compound against L. donovani . The results indicated that modifications in the chemical structure could enhance selectivity and potency against the parasite while minimizing toxicity to mammalian cells .

Comparative Analysis with Other Compounds

In comparative studies, the compound was found to be more effective than several related pyrazole derivatives in inhibiting CYP51 , an enzyme crucial for sterol biosynthesis in Leishmania. The presence of specific substituents on the piperazine ring was linked to increased activity against both CYP51 and CYP5122A1 , highlighting the importance of structural modifications in drug design .

Q & A

What are the established synthetic routes for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine, and how can reaction conditions be optimized for higher yields?

Level: Basic
Answer:
The compound’s synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole and piperazine precursors. For example, details a method using di(1H-imidazol-1-yl)methanethione to form thiourea-linked piperazines, with sonication to homogenize intermediates and reversed-phase chromatography for purification (44% yield) . Optimization strategies include:

  • Temperature control : Heating at 40–70°C in THF to stabilize intermediates.
  • Solvent selection : Use of DCM for extraction and DMSO for purification.
  • Catalyst-free conditions : Avoiding metal catalysts to reduce by-products.
    Yield improvements may involve varying stoichiometry or using microwave-assisted synthesis to accelerate reaction kinetics.

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different synthetic batches?

Level: Advanced
Answer:
Inconsistent NMR signals (e.g., δ 2.21–2.33 ppm for methyl groups) may arise from conformational flexibility, residual solvents, or impurities. highlights the use of X-ray crystallography to validate structures and DFT calculations to predict NMR shifts, addressing ambiguities . Methodological steps:

  • Repeat purification : Use preparative HPLC or recrystallization to isolate pure product.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers.
  • Cross-validate with HRMS : Confirm molecular integrity via high-resolution mass spectrometry .

What advanced strategies enable enantioselective synthesis of chiral analogs of this piperazine-pyrazole hybrid?

Level: Advanced
Answer:
describes asymmetric lithiation-trapping of N-Boc piperazines using s-BuLi/(-)-sparteine, achieving >90% enantiomeric excess (ee) . Key steps:

  • Chiral auxiliaries : Introduce α-methylbenzyl groups to direct stereochemistry.
  • Electrophile optimization : Sterically hindered electrophiles (e.g., TMSCl) minimize side reactions.
  • Mechanistic monitoring : In situ IR spectroscopy tracks lithiation progress and fragmentation risks.
    Applications: Synthesize trans-2,5- or 2,6-piperazines for drug discovery (e.g., Indinavir intermediates).

How can computational methods (e.g., DFT) predict the reactivity of this compound in medicinal chemistry applications?

Level: Advanced
Answer:
and demonstrate DFT’s utility in modeling pyrazole derivatives’ electronic properties and stability . For this compound:

  • HOMO-LUMO analysis : Predict sites for nucleophilic/electrophilic attacks (e.g., pyridin-2-yl nitrogen).
  • Docking studies : Simulate binding to biological targets (e.g., kinases in ) .
  • Solvent effects : Use COSMO-RS to assess solubility in DMSO/water mixtures for assay design.

What experimental designs are recommended to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Level: Advanced
Answer:
illustrates fragment-based drug design using piperazine cores for kinase inhibition . SAR strategies:

  • Analog synthesis : Replace pyridin-2-yl with pyrimidine ( ) or fluorobenzyl groups ( ) .
  • Biological assays : Test inhibition of phosphodiesterases (see ) or tyrosine kinases via ATP-binding assays .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazole N) using crystallography.

How should researchers address low yields or by-product formation during scale-up synthesis?

Level: Basic
Answer:
Scale-up challenges often stem from inefficient mixing or heat transfer. recommends:

  • Process intensification : Use flow chemistry for continuous mixing and temperature control.
  • By-product analysis : LC-MS to identify impurities (e.g., dimerization products).
  • Workup optimization : Replace liquid-liquid extraction with membrane filtration for faster separation .

What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.70–8.18 ppm) and piperazine (δ 3.39–4.05 ppm) protons .
  • HRMS : Verify molecular ion [M+H]+ at m/z 328.1597 (error < 2 ppm) .
  • IR spectroscopy : Detect C=S stretches (~1100 cm⁻¹) in thiourea derivatives .

How can researchers mitigate toxicity risks during in vitro testing of this compound?

Level: Advanced
Answer:
and emphasize compliance with in vitro guidelines (e.g., no in vivo administration) . Strategies:

  • Cytotoxicity screening : Use HepG2 or HEK293 cells to assess IC50.
  • Metabolic stability assays : Incubate with liver microsomes to predict clearance.
  • QSAR modeling : Correlate structural features (e.g., logP) with toxicity endpoints.

What are the implications of distal N-substituents on the piperazine ring’s conformational stability?

Level: Advanced
Answer:
shows that bulky N-substituents (e.g., benzyl) reduce ring fragmentation during lithiation . Computational MD simulations can model:

  • Ring puckering : Chair vs. boat conformations under varying pH.
  • Steric effects : Trifluoromethyl groups increase torsional strain, affecting binding affinity.

How do solvent polarity and proticity influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced
Answer:
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of piperazine nitrogen ( ) . For Suzuki-Miyaura couplings:

  • Base selection : K2CO3 in DMF improves boronic acid activation.
  • Micellar catalysis : Use water/TPGS-750-M to enable greener conditions.

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